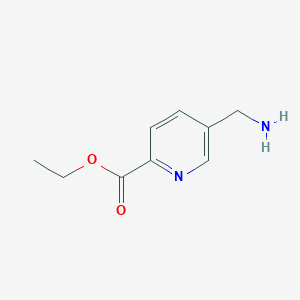

Ethyl 5-(aminomethyl)picolinate

Description

Ethyl 5-(aminomethyl)picolinate is a pyridine-derived ester featuring an aminomethyl (-CH2NH2) substituent at the 5-position of the picolinate scaffold. This compound is structurally characterized by the ethyl ester group at the 2-position and the aminomethyl moiety at the 5-position. The aminomethyl group may enhance solubility or serve as a handle for further functionalization in drug development .

Properties

IUPAC Name |

ethyl 5-(aminomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPCEHBXXFHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)picolinate typically involves the reaction of picolinic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate aminomethylating agent, such as formaldehyde and ammonium chloride, under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(aminomethyl)picolinate has been investigated for its role as a pharmaceutical intermediate. Its structural features make it a candidate for the synthesis of various bioactive compounds.

Drug Development

The compound has been utilized in the development of drugs targeting specific diseases. For instance, derivatives of picolinic acid, including those related to this compound, have shown promising results in anticancer activity. A study indicated that a similar derivative exhibited significant cytotoxic effects on A549 lung cancer cells with an IC50 value of 99.93 µM, highlighting its potential for further development in cancer therapeutics .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes involved in disease pathways. For example, compounds derived from picolinic acid have been shown to act as inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), which are critical targets in cancer treatment . The design and synthesis of such compounds can lead to novel therapeutic agents that effectively target multiple pathways involved in tumorigenesis.

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its derivatives can serve as intermediates in the synthesis of crop protection agents.

Crop Protection

The compound's structure allows it to be modified into various agrochemical products that can enhance plant growth or protect against pests and diseases. The versatility of picolinic acid derivatives makes them suitable candidates for developing new herbicides or fungicides .

Biochemical Research Applications

In addition to pharmaceutical and agrochemical uses, this compound is valuable in biochemical research.

Mechanistic Studies

The compound can be used to study biochemical pathways due to its ability to interact with various biological targets. Understanding these interactions can provide insights into disease mechanisms and lead to the identification of new therapeutic targets.

Synthesis of Biologically Active Compounds

Researchers have synthesized various biologically active compounds using this compound as a starting material. Its reactivity allows for the formation of complex molecules that can be evaluated for biological activity, paving the way for new drug discovery efforts.

Data Summary Table

Case Study 1: Anticancer Activity

A derivative based on this compound was tested against various cancer cell lines, showcasing selective toxicity towards A549 lung cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index, making it a candidate for further development in oncology .

Case Study 2: Enzyme Inhibition

In another study, compounds derived from picolinic acid were evaluated for their ability to inhibit key enzymes involved in cellular signaling pathways associated with cancer progression. The findings indicated that these compounds could effectively reduce cell proliferation in specific cancer models, supporting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)picolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Ethyl 5-(aminomethyl)picolinate with structurally related picolinate derivatives, highlighting substituent effects, synthesis methods, and applications:

Key Research Findings

Substituent Effects on Bioactivity: The trifluoromethyl group in Ethyl 5-(trifluoromethyl)picolinate confers metabolic stability and lipophilicity, making it suitable for IDO inhibitors . In contrast, the aminomethyl group in this compound may improve aqueous solubility but could introduce reactivity challenges (e.g., oxidation susceptibility). Pyrrolidinyl substituents (e.g., Ethyl 6-(pyrrolidin-1-yl)picolinate) were discontinued, possibly due to unfavorable pharmacokinetics or toxicity, highlighting the critical role of substituent selection in drug design .

Synthesis Methods: Ethyl 5-(trifluoromethyl)picolinate is synthesized via esterification of a pre-functionalized picolinic acid derivative, while analogs like 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide () require refluxing in chlorobenzene with nucleophilic aromatic substitution . Methyl 4-methoxy-3,5-dimethylpicolinate () involves methoxylation and esterification steps, emphasizing the versatility of picolinate scaffolds in modular synthesis .

Physical Properties :

- Crystallographic data for Ethyl {6-[6-(ethoxycarbonyl)picolinamidocarbonyl]picolinamidocarbonyl}picolinate () reveals bond angles (e.g., 116.47°–129.30°) and distances (e.g., 1.3895–1.5086 Å), suggesting structural rigidity in multi-substituted picolinates. This contrasts with simpler analogs, where substituent bulk may influence conformational flexibility .

Critical Considerations and Limitations

- Data Gaps: Direct experimental data for this compound are sparse in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolating properties.

- Contradictions : Ethyl 6-(pyrrolidin-1-yl)picolinate’s discontinuation () contrasts with the active development of Ethyl 5-(trifluoromethyl)picolinate (), underscoring the importance of substituent-driven optimization.

- Synthesis Challenges : Reactions involving chlorobenzene () raise environmental and safety concerns, whereas milder methods (e.g., esterification in ) may be preferable for scalable production.

Biological Activity

Ethyl 5-(aminomethyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its picolinate structure, which includes a pyridine ring substituted with an amino group. The synthesis of this compound typically involves the reaction of ethyl picolinate with formaldehyde and ammonia or its derivatives, leading to the formation of the aminomethyl group at the 5-position of the picolinate.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 32-128 µg/mL, indicating moderate antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in a dose-dependent manner .

Table 1: Summary of Biological Activities

| Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | 32-128 µg/mL | Disruption of cell membrane integrity |

| Anticancer | HeLa, MCF-7 | IC50 = 25 µM (HeLa) | Induction of apoptosis via caspase activation |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways, such as PI3K and HDACs, which are crucial for cancer cell growth .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis .

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis. The study concluded that this compound could serve as a lead candidate for further development in breast cancer therapies .

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial effects against E. coli using agar diffusion methods. The results demonstrated clear zones of inhibition, confirming its potential as an antibacterial agent. This study highlights the compound's versatility in addressing both microbial infections and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.